molecular formula C29H26N4O3 B11243017 N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide

Cat. No.: B11243017
M. Wt: 478.5 g/mol
InChI Key: NYBIGVCFHAERBR-UHFFFAOYSA-N
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Description

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide is a complex organic compound with a unique structure that combines several functional groups, including an indole, a pyridazinone, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the pyridazinone ring, and finally the coupling with the benzamide group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could interact with biological targets, potentially leading to new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide include other indole derivatives, pyridazinone compounds, and benzamides. Examples include:

  • Indole-3-acetic acid
  • Pyridazinone derivatives used in pharmaceuticals
  • Benzamide-based drugs

Uniqueness

What sets this compound apart is its combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

N-[2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]benzamide

InChI

InChI=1S/C29H26N4O3/c1-19-12-14-21(15-13-19)24-18-25(30-27(34)23-9-4-3-5-10-23)29(36)33(31-24)20(2)28(35)32-17-16-22-8-6-7-11-26(22)32/h3-15,18,20H,16-17H2,1-2H3,(H,30,34)

InChI Key

NYBIGVCFHAERBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)C(C)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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